molecular formula C15H17NO3 B8788554 Tert-butyl 5-acetylindole-1-carboxylate

Tert-butyl 5-acetylindole-1-carboxylate

Cat. No.: B8788554
M. Wt: 259.30 g/mol
InChI Key: RLFAOFKOUOJDMN-UHFFFAOYSA-N
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Description

tert-Butyl 5-acetylindole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl ester group at the 1-position and an acetyl substituent at the 5-position of the indole ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science. Its structure combines the steric bulk of the tert-butyl group, which enhances solubility and stability, with the electrophilic reactivity of the acetyl moiety, enabling participation in cross-coupling and functionalization reactions.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 5-acetylindole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3

InChI Key

RLFAOFKOUOJDMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-acetylindole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-acetylindole.

    Esterification: The 1-position of the indole ring is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for esterification and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-acetylindole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: 5-carboxyindole-1-carboxylate.

    Reduction: 5-(1-hydroxyethyl)indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-acetylindole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-acetylindole-1-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors that recognize the indole moiety.

    Pathways: It can participate in metabolic pathways involving indole derivatives, influencing biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Structural and Electronic Differences

The position of substituents on the indole ring significantly influences electronic properties and reactivity. Below is a comparative analysis of tert-butyl 5-acetylindole-1-carboxylate with similar compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound 1 (t-Bu), 5 (Ac) C₁₇H₂₁NO₃ 287.36* Electrophilic at C-5; steric hindrance at C-1
tert-Butyl 3-acetylindole-1-carboxylate 1 (t-Bu), 3 (Ac) C₁₇H₂₁NO₃ 287.36 Enhanced conjugation at C-3; reactive toward nucleophiles
tert-Butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate 1 (t-Bu), 5 (oxane) C₁₈H₂₃NO₃ 317.38 Polar oxane group increases hydrophilicity; limited electrophilicity
5-Methyl-3-(prop-1-en-2-yl)-1-tosyl-1H-indole 1 (Ts), 3 (alkenyl) C₁₉H₁₉NO₂S 333.43 Tosyl group enhances leaving ability; alkenyl moiety enables cycloadditions

*Calculated based on analogous structures.

Key Observations :

  • Positional Effects : The 5-acetyl derivative exhibits reduced conjugation compared to the 3-acetyl isomer, directing electrophilic reactions to the C-4 or C-6 positions. In contrast, the 3-acetyl isomer facilitates reactivity at C-2 due to resonance stabilization .
  • Steric and Solubility Profiles: The tert-butyl group at C-1 improves solubility in non-polar solvents across all analogs, but the 5-acetyl derivative may exhibit lower crystallinity due to asymmetric substitution patterns.

Stability and Reactivity

  • Thermal Stability : All tert-butyl indole carboxylates are stable under recommended storage conditions (dry, inert atmospheres) .
  • Reactivity: The 5-acetyl derivative is less reactive toward nucleophilic aromatic substitution than the 3-acetyl analog due to reduced ring activation.

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